Cas no 2228709-07-5 (1,2-difluoro-3-(2-nitroethyl)benzene)

1,2-Difluoro-3-(2-nitroethyl)benzene is a fluorinated aromatic compound featuring a nitroethyl substituent, offering unique reactivity for synthetic applications. The presence of ortho-difluoro groups enhances its electron-withdrawing properties, making it a valuable intermediate in nucleophilic aromatic substitution reactions. The nitroethyl moiety provides versatility for further functionalization, such as reduction to amines or conversion to other derivatives. This compound is particularly useful in pharmaceutical and agrochemical research, where fluorinated aromatics are often employed to modulate biological activity and metabolic stability. Its well-defined structure ensures consistent performance in multi-step syntheses, while its stability under standard handling conditions facilitates practical use in laboratory settings.
1,2-difluoro-3-(2-nitroethyl)benzene structure
2228709-07-5 structure
商品名:1,2-difluoro-3-(2-nitroethyl)benzene
CAS番号:2228709-07-5
MF:C8H7F2NO2
メガワット:187.143489122391
CID:6191039
PubChem ID:165619461

1,2-difluoro-3-(2-nitroethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1,2-difluoro-3-(2-nitroethyl)benzene
    • EN300-1840446
    • 2228709-07-5
    • インチ: 1S/C8H7F2NO2/c9-7-3-1-2-6(8(7)10)4-5-11(12)13/h1-3H,4-5H2
    • InChIKey: LDKSPXGGSQHRID-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC=CC=1CC[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 187.04448479g/mol
  • どういたいしつりょう: 187.04448479g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1,2-difluoro-3-(2-nitroethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1840446-1.0g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
1g
$986.0 2023-06-03
Enamine
EN300-1840446-0.25g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
0.25g
$906.0 2023-09-19
Enamine
EN300-1840446-10g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
10g
$4236.0 2023-09-19
Enamine
EN300-1840446-1g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
1g
$986.0 2023-09-19
Enamine
EN300-1840446-5.0g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
5g
$2858.0 2023-06-03
Enamine
EN300-1840446-0.05g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
0.05g
$827.0 2023-09-19
Enamine
EN300-1840446-10.0g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
10g
$4236.0 2023-06-03
Enamine
EN300-1840446-5g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
5g
$2858.0 2023-09-19
Enamine
EN300-1840446-2.5g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
2.5g
$1931.0 2023-09-19
Enamine
EN300-1840446-0.1g
1,2-difluoro-3-(2-nitroethyl)benzene
2228709-07-5
0.1g
$867.0 2023-09-19

1,2-difluoro-3-(2-nitroethyl)benzene 関連文献

1,2-difluoro-3-(2-nitroethyl)benzeneに関する追加情報

Introduction to 1,2-difluoro-3-(2-nitroethyl)benzene (CAS No: 2228709-07-5)

1,2-difluoro-3-(2-nitroethyl)benzene, identified by the Chemical Abstracts Service Number (CAS No) 2228709-07-5, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit unique structural and electronic properties, making it a valuable candidate for various synthetic applications and potential therapeutic uses.

The molecular structure of 1,2-difluoro-3-(2-nitroethyl)benzene consists of a benzene ring substituted with two fluorine atoms at the 1 and 2 positions, and an ethyl group linked to a nitro group at the 3 position. This specific arrangement imparts distinct reactivity and functionality, which has been explored in recent studies for developing novel chemical entities.

In recent years, the interest in fluorinated aromatic compounds has surged due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of fluorine atoms in 1,2-difluoro-3-(2-nitroethyl)benzene can influence its electronic distribution, leading to modifications in its interaction with enzymes and receptors. This property has been leveraged in the design of drug candidates targeting neurological disorders, where precise modulation of molecular interactions is crucial.

One of the most compelling aspects of 1,2-difluoro-3-(2-nitroethyl)benzene is its potential as a building block in medicinal chemistry. The nitro group provides a site for further functionalization through reduction or coupling reactions, while the fluoro substituents can be retained for their known pharmacokinetic benefits. Such versatility has made this compound a focus of synthetic efforts aimed at creating new analogs with improved pharmacological profiles.

Recent research has highlighted the utility of 1,2-difluoro-3-(2-nitroethyl)benzene in the development of compounds with antimicrobial properties. Studies have demonstrated that fluorinated aromatic structures can disrupt bacterial cell membranes and inhibit key enzymatic pathways. The specific combination of fluoro and nitro groups in this molecule may contribute to its ability to interact with bacterial targets while maintaining low toxicity towards human cells.

The synthesis of 1,2-difluoro-3-(2-nitroethyl)benzene involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed functionalization techniques, have been employed to construct the desired molecular framework efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for both laboratory-scale investigations and potential preclinical studies.

From a computational chemistry perspective, the electronic structure of 1,2-difluoro-3-(2-nitroethyl)benzene has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These calculations have provided insights into how the fluoro and nitro substituents influence the molecule's reactivity and binding interactions. Such computational insights are invaluable for guiding experimental efforts and designing more effective derivatives.

The pharmacological potential of 1,2-difluoro-3-(2-nitroethyl)benzene extends beyond antimicrobial applications. Preliminary data suggest that this compound may exhibit activity against certain types of cancer by interfering with signal transduction pathways involved in tumor growth. The ability to modulate these pathways non-invasively is highly desirable in oncology research, making fluorinated aromatic compounds like this one promising candidates for further exploration.

In conclusion, 1,2-difluoro-3-(2-nitroethyl)benzene (CAS No: 2228709-07-5) represents an intriguing chemical entity with significant potential in pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As synthetic methodologies continue to advance and our understanding of molecular interactions deepens, compounds like this are poised to play a crucial role in the development of next-generation medicines.

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